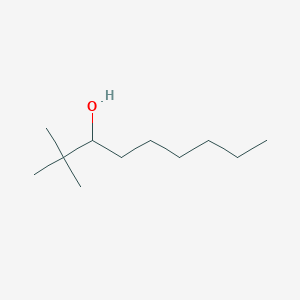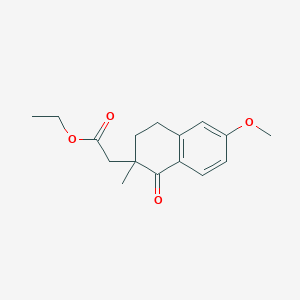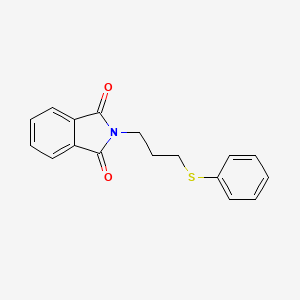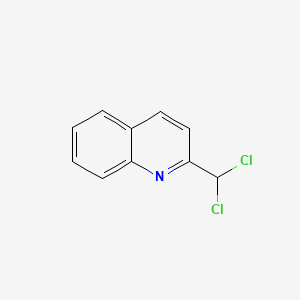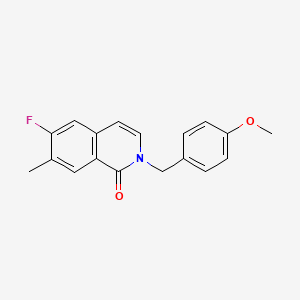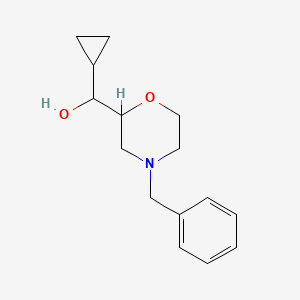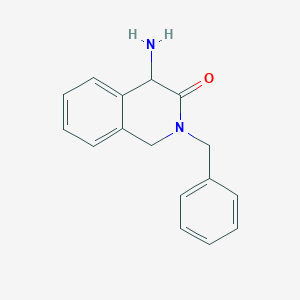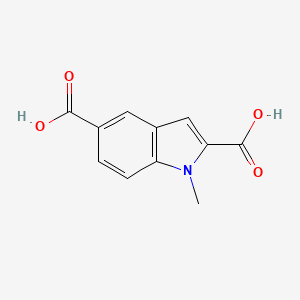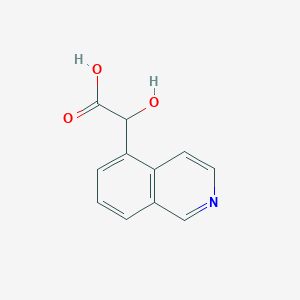
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid typically involves the functionalization of isoquinoline derivatives. One common method is the condensation of 5-isoquinolinecarboxaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of isoquinoline-5-carboxylic acid derivatives.
Reduction: Formation of isoquinoline-5-methanol derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isoquinoline ring can interact with hydrophobic pockets, enhancing its binding affinity .
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the hydroxy and acetic acid groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxyquinoline: Similar structure but with the hydroxy group attached to the quinoline ring.
Uniqueness: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-isoquinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,10,13H,(H,14,15) |
Clave InChI |
YTTXIRIVIIVEPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



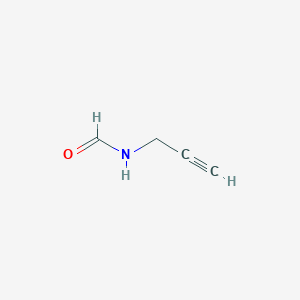
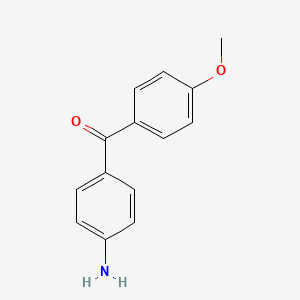
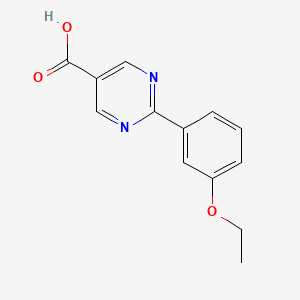
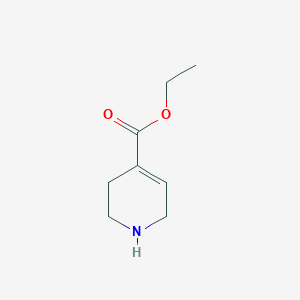
![3-[3-(1H-imidazol-1-yl)propyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B8743459.png)
